molecular formula C14H17NO6 B1330540 Diethyl 2-(2-nitrobenzyl)malonate CAS No. 59803-35-9

Diethyl 2-(2-nitrobenzyl)malonate

Cat. No.: B1330540
CAS No.: 59803-35-9
M. Wt: 295.29 g/mol
InChI Key: XKWHIUXRQYXRSG-UHFFFAOYSA-N
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Description

Diethyl 2-(2-nitrobenzyl)malonate is an organic compound with the molecular formula C14H17NO6 It is a diethyl ester derivative of malonic acid, where the malonate moiety is substituted with a 2-nitrobenzyl group

Scientific Research Applications

Diethyl 2-(2-nitrobenzyl)malonate has diverse applications in scientific research:

Safety and Hazards

Diethyl 2-(2-nitrobenzyl)malonate is classified under GHS07 and carries a warning signal . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of Diethyl 2-(2-nitrobenzyl)malonate is the enolate ions . Enolate ions are intermediates in organic reactions involving carbonyl compounds. They play a crucial role in the alkylation of enolate ions, which is a key step in the synthesis of carboxylic acids and ketones .

Mode of Action

This compound: interacts with its targets through a process known as alkylation . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new carbon-carbon bond . This interaction results in the transformation of the enolate ion into a different compound .

Biochemical Pathways

The action of This compound affects the biochemical pathway of malonic ester synthesis . This pathway involves the preparation of carboxylic acids via the alkylation of enolate ions . The downstream effects include the formation of a wide variety of carboxylic acids and methyl ketones .

Pharmacokinetics

The pharmacokinetics of This compound It is known that the compound has high gastrointestinal absorption This suggests that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of This compound ’s action are the formation of new compounds through the alkylation of enolate ions . This results in the synthesis of a variety of carboxylic acids and methyl ketones .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound is stored at ambient temperature , suggesting that it is stable under normal environmental conditions.

Biochemical Analysis

Biochemical Properties

Diethyl 2-(2-nitrobenzyl)malonate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bonds, releasing the active nitrobenzyl moiety. This interaction is crucial for its role in biochemical pathways, where it can participate in the formation of intermediates necessary for further reactions .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can interfere with cellular metabolism by inhibiting specific enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them. For instance, the nitrobenzyl group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This interaction can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can cause significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. For example, the compound can be metabolized by esterases, leading to the release of the nitrobenzyl moiety, which can then participate in further biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical pathways and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-(2-nitrobenzyl)malonate can be synthesized through the alkylation of diethyl malonate with 2-nitrobenzyl bromide. The reaction typically involves the use of a base such as sodium ethoxide to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 2-nitrobenzyl bromide .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The malonate ester can participate in nucleophilic substitution reactions, where the ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: 2-(2-aminobenzyl)malonate.

    Substitution: Malonic acid derivatives.

Comparison with Similar Compounds

    Diethyl malonate: A simpler ester without the nitrobenzyl substitution, used in similar synthetic applications.

    Ethyl 2-nitrobenzyl acetate: Another nitrobenzyl derivative, but with different ester functionality.

    Methyl 2-(2-nitrobenzyl)malonate: A methyl ester analog with similar reactivity but different physical properties.

Uniqueness: Diethyl 2-(2-nitrobenzyl)malonate is unique due to the presence of both the nitrobenzyl and malonate moieties, which confer distinct reactivity patterns. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to its simpler analogs .

Properties

IUPAC Name

diethyl 2-[(2-nitrophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-8,11H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWHIUXRQYXRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208543
Record name Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59803-35-9
Record name Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 59803-35-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-(2-nitrobenzyl)malonate
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

In the same manner as in Example 6 (1), a crude product was obtained using diethyl malonate (10.1 g) and 2-nitrobenzyl bromide (13.6 g). This was purified by silica gel column chromatography to give the title compound (13.9 g) as an oil.
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Synthesis routes and methods II

Procedure details

To a solution of 2-nitrobenzyl bromide (1.00 g, 4.63 mmol) and diethyl malonate (0.741 g, 4.63 mmol) in 30 ml of hexane was added potassium carbonate (0.640 g, 4.63 mmol) and 18-Crown-6 (0.012 g, 0.05 mmol). After stirred at 80° C. for 18 hours, the mixture was diluted with water and was extracted with ethyl acetate. The organic layer was washed with water, then with brine, and concentrated under reduced pressure to obtain crude diethyl (2-nitrobenzyl)malonate.
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